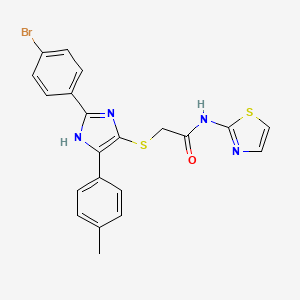

![molecular formula C10H12ClNO5S B2382284 4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid CAS No. 83173-87-9](/img/structure/B2382284.png)

4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

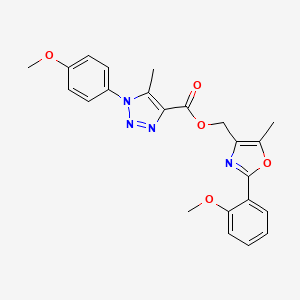

“4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C10H12ClNO5S .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C10H12ClNO5S . The exact structure would require more specific information such as a structural diagram or a detailed description.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

4-Chloro-3-sulfamoyl benzoic acid derivatives have shown potent inhibition of carbonic anhydrase (CA) isozymes, particularly CA II and IV. These isozymes play a crucial role in aqueous humor secretion within the eye, making these derivatives potential topical anti-glaucoma agents. Their in vivo activity and prolonged duration of action have been noted, with some derivatives exhibiting even higher affinity for CA I than dorzolamide and brinzolamide, commonly used drugs in this domain (Mincione et al., 2001).

Plant Growth Regulation

Research on chloro- and methyl-substituted benzoic acids, including derivatives of 4-chloro-3-sulfamoyl benzoic acid, has shown their influence on plant growth. These compounds exhibit varying degrees of growth-promoting activity, with specific substitutions enhancing this effect. The study highlights the role of these compounds in understanding the relationship between chemical structure and plant growth regulation (Pybus et al., 1959).

Photodecomposition Study

The photodecomposition of chlorobenzoic acids, including the 4-chloro derivative, has been studied under UV irradiation and sunlight. This research is significant in understanding the environmental behavior and breakdown of these compounds, which is essential for assessing their environmental impact and degradation pathways (Crosby & Leitis, 1969).

Biodegradation and Toxicity Assessment

The biodegradation of chlorimuron-ethyl, a sulfonylurea herbicide, involves the transformation of related compounds, including 4-chloro-3-sulfamoyl benzoic acid. Understanding the biodegradation pathways and products is crucial for evaluating the environmental fate of these herbicides (Li et al., 2016). Additionally, the toxicity of various benzoic acid derivatives, including the 4-chloro variant, has been assessed to understand their potential impact on health and safety (Gorokhova et al., 2020).

Polyaniline Doping

Benzoic acid and its derivatives, such as 4-chloro-3-sulfamoyl benzoic acid, have been used as dopants for polyaniline. This research is significant in the field of conductive polymers, impacting the development of materials with specific electrical properties (Amarnath & Palaniappan, 2005).

Eigenschaften

IUPAC Name |

4-chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO5S/c1-12(4-5-13)18(16,17)9-6-7(10(14)15)2-3-8(9)11/h2-3,6,13H,4-5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFXZGDUIQNFHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2382206.png)

![3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2382208.png)

![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)

![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)

![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)